![molecular formula C10H9ClN2OS B1273513 N-1,3-benzothiazol-2-yl-2-chloropropanamide CAS No. 26608-39-9](/img/structure/B1273513.png)
N-1,3-benzothiazol-2-yl-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-1,3-benzothiazol-2-yl-2-chloropropanamide” is a chemical compound with the linear formula C10H9ClN2OS .
Molecular Structure Analysis
The molecular structure of “N-1,3-benzothiazol-2-yl-2-chloropropanamide” is represented by the linear formula C10H9ClN2OS . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Scientific Research Applications
Optical Materials
N-1,3-benzothiazol-2-yl-2-chloropropanamide: and its derivatives have been studied for their potential as optical materials. The unique structural properties of these compounds, such as their ability to form stable crystalline structures with specific light-absorbing characteristics, make them suitable for applications in optical devices and materials .
Biological Potential
The biological potential of N-1,3-benzothiazol-2-yl-2-chloropropanamide derivatives has been explored, particularly in the context of their interaction with biological molecules. This includes research into their use as molecular probes or as part of therapeutic agents due to their ability to interact with enzymes and receptors .
Antibacterial Agents
Some derivatives of N-1,3-benzothiazol-2-yl-2-chloropropanamide have been synthesized and evaluated for their antibacterial properties. These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains, making them candidates for the development of new antibacterial drugs .
Antifungal and Antiprotozoal Activities
The benzothiazole moiety is associated with antifungal and antiprotozoal activities. Research into N-1,3-benzothiazol-2-yl-2-chloropropanamide could lead to the development of treatments for fungal infections and protozoan parasites, contributing to the field of infectious disease control .
Anti-inflammatory and Anticancer Properties
The benzothiazole nucleus, which is part of N-1,3-benzothiazol-2-yl-2-chloropropanamide , has been reported to exhibit anti-inflammatory and anticancer properties. This opens up avenues for research into the compound’s potential use in anti-inflammatory therapies and cancer treatment .
Drug Development Scaffold
Due to its structural features, N-1,3-benzothiazol-2-yl-2-chloropropanamide serves as an important scaffold in drug development. It can be modified to create a variety of drugs with different therapeutic effects, ranging from antimicrobial to anticancer activities .
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloropropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6(11)9(14)13-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYTKVYVIGKNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393673 |
Source
|
Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzothiazol-2-yl-2-chloropropanamide | |
CAS RN |
26608-39-9 |
Source
|
Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.